(1R,5R)-N,N-dimethyl-6-[(3-methylthiophen-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
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Overview
Description
(1R,5R)-N,N-dimethyl-6-[(3-methylthiophen-2-yl)methyl]-3,6-diazabicyclo[322]nonane-3-sulfonamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-N,N-dimethyl-6-[(3-methylthiophen-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the sulfonamide group, and the attachment of the thiophene moiety. Common reagents used in these steps include strong bases, sulfonyl chlorides, and thiophene derivatives. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-N,N-dimethyl-6-[(3-methylthiophen-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,5R)-N,N-dimethyl-6-[(3-methylthiophen-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (1R,5R)-N,N-dimethyl-6-[(3-methylthiophen-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and thiophene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar sulfonamide group but differ in their aromatic ring structure.
Palonosetron Related Compounds: These compounds share a bicyclic structure but have different substituents and functional groups.
Uniqueness
(1R,5R)-N,N-dimethyl-6-[(3-methylthiophen-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide is unique due to its specific combination of a bicyclic core, sulfonamide group, and thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1R,5R)-N,N-dimethyl-6-[(3-methylthiophen-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S2/c1-12-6-7-21-15(12)11-17-8-13-4-5-14(17)10-18(9-13)22(19,20)16(2)3/h6-7,13-14H,4-5,8-11H2,1-3H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXASFERKXXAECC-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CC3CCC2CN(C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)CN2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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